Cas no 28957-06-4 ((1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol)
![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol structure](https://www.kuujia.com/scimg/cas/28957-06-4x300.png)
28957-06-4 structure
Product Name:(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol
CAS No:28957-06-4
Molecular Formula:C20H30O6
Molecular Weight:366.448606967926
CID:271872
PubChem ID:161617
(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol Properties
Names and Identifiers
-
- Kaur-16-ene-1,6,7,14,15-pentol,7,20-epoxy-, (1a,6b,7a,14R,15b)-
- Enmenol
- (1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]
- 28957-06-4
- 7,20-Epoxykaur-16-ene-1,6,7,14,15-pentol
- (1S, 2S, 5S, 7R, 8R, 9S, 10S, 11R, 15S)-12, 12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15, 8.01, 11.02, 8]octadecane-7, 9, 10, 15, 18-pentol
- DTXSID70951575
- (1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol
- Kaur-16-ene-1,6,7,14,15-pentol, 7,20-epoxy-, (1alpha,6beta,7alpha,14R,15beta)-
-
- InChIKey: XWWQJYXCACMZIO-XMKUVDTISA-N
- Inchi: 1S/C20H30O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-16,21-25H,1,4-8H2,2-3H3/t10-,11-,12-,13+,14+,15?,16-,18+,19-,20+/m0/s1
- SMILES: O1C[C@@]23[C@H](CCC(C)(C)[C@H]2[C@@H]([C@@]1([C@]12[C@@H](C(=C)[C@H](CC[C@H]13)C2O)O)O)O)O
Computed Properties
- Exact Mass: 366.204
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 0
- Monoisotopic Mass: 366.204
- Heavy Atom Count: 26
- Complexity: 677
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.4
- Topological Polar Surface Area: 110
(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T31637-5 mg |
Enmenol |
28957-06-4 | 98% | 5mg |
¥ 7,000 |
(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol Related Literature
-
1. Back cover
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Chris F. Harrington,Robert Clough,Helle R. Hansen,Steve J. Hill,Spiros A. Pergantis,Julian F. Tyson J. Anal. At. Spectrom., 2009,24, 999-1025
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Fengjiao Li,Yun Wu,Saizhi Wu,Jingyu Zhu,Gaihua Zhang,Lianwen Yuan,Yong Zeng,Zhonghua Liu Mol. Omics, 2022,18, 754-764
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Vitaly I. Korepanov,Daria M. Sedlovets Analyst, 2018,143, 2674-2679
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Beya Haouas,Najwa Sbei,Hana Ayari,M. Lamine Benkhoud New J. Chem., 2018,42, 11776-11781
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8. Front matter
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Atefeh Taheri Dalton Trans., 2014,43, 17856-17863
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Jenna W. J. Wu,Ryoichi Moriyama,Keijiro Ohshimo,Fuminori Misaizu Phys. Chem. Chem. Phys., 2017,19, 24903-24914
28957-06-4 ((1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol) Related Products
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